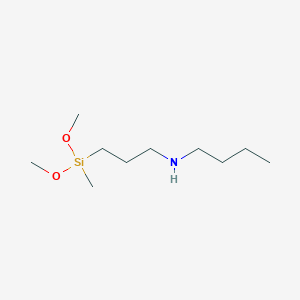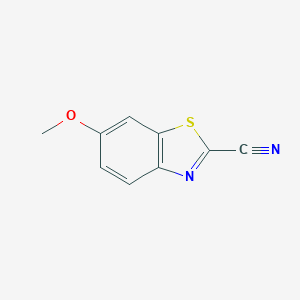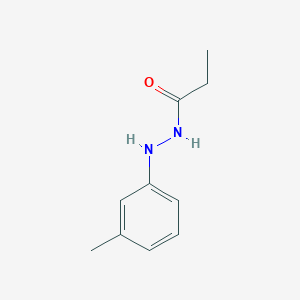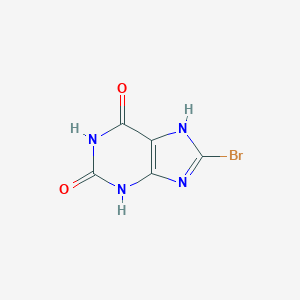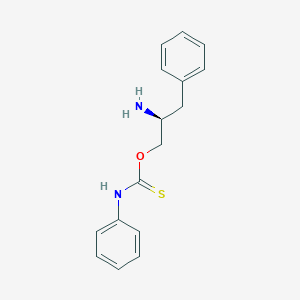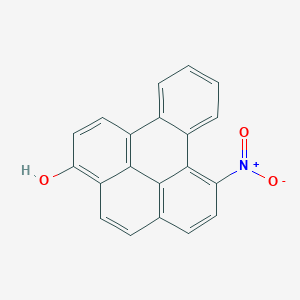
Benzo(e)pyren-3-ol, 8-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyren-3-ol, 8-nitro- is a chemical compound that belongs to the family of nitroaromatic compounds. It is a derivative of benzo(e)pyrene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in tobacco smoke, vehicle exhaust, and grilled foods. The compound has been of interest to researchers due to its potential biological and environmental effects.
Wirkmechanismus
The mechanism of action of benzo(e)pyren-3-ol, 8-nitro- is complex and involves multiple pathways. The compound is metabolized by enzymes in the liver and other organs, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in DNA damage and protein dysfunction, leading to cellular and tissue damage. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to induce oxidative stress, which can further exacerbate the damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of benzo(e)pyren-3-ol, 8-nitro- are diverse and depend on the dose and duration of exposure. The compound has been shown to affect the expression of genes related to inflammation, oxidative stress, and cell cycle regulation. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to induce apoptosis, or programmed cell death, in various cell types. This can lead to tissue damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
The use of benzo(e)pyren-3-ol, 8-nitro- in lab experiments has several advantages and limitations. One advantage is that the compound is readily available and relatively inexpensive. In addition, it has been extensively studied, and its biological effects are well documented. However, one limitation is that the compound is highly toxic and requires careful handling and disposal. In addition, the biological effects of benzo(e)pyren-3-ol, 8-nitro- can vary depending on the cell type and experimental conditions, making it difficult to generalize the results.
Zukünftige Richtungen
There are several future directions for research on benzo(e)pyren-3-ol, 8-nitro-. One direction is to study the effects of the compound in different animal models and human populations. This can help to elucidate the mechanisms of action and the potential health effects of exposure. Another direction is to develop new methods for the synthesis and purification of benzo(e)pyren-3-ol, 8-nitro-. This can improve the quality and yield of the compound, making it more accessible for research. Finally, there is a need for more research on the potential environmental effects of benzo(e)pyren-3-ol, 8-nitro-. The compound is commonly found in polluted air and water, and its effects on ecosystems and wildlife are not well understood.
Synthesemethoden
The synthesis of benzo(e)pyren-3-ol, 8-nitro- can be achieved through various methods. One of the most common methods is the nitration of benzo(e)pyrene using a mixture of nitric acid and sulfuric acid. The resulting compound is then reduced with a reducing agent such as zinc or iron to yield benzo(e)pyren-3-ol, 8-nitro-. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyren-3-ol, 8-nitro- has been extensively studied for its potential biological effects. It has been shown to be a potent mutagen and carcinogen in animal studies. The compound has been found to induce DNA damage and oxidative stress, leading to the development of tumors in various organs. In addition, benzo(e)pyren-3-ol, 8-nitro- has been shown to affect the immune system, leading to immunosuppression and increased susceptibility to infections.
Eigenschaften
CAS-Nummer |
115664-50-1 |
|---|---|
Produktname |
Benzo(e)pyren-3-ol, 8-nitro- |
Molekularformel |
C20H11NO3 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
8-nitrobenzo[e]pyren-3-ol |
InChI |
InChI=1S/C20H11NO3/c22-17-10-8-14-12-3-1-2-4-13(12)20-16(21(23)24)9-6-11-5-7-15(17)19(14)18(11)20/h1-10,22H |
InChI-Schlüssel |
RFVBTMAHKTUIBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |
Andere CAS-Nummern |
115664-50-1 |
Synonyme |
1-Nitrobenzo(e)pyren-6-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



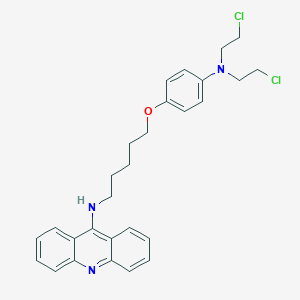
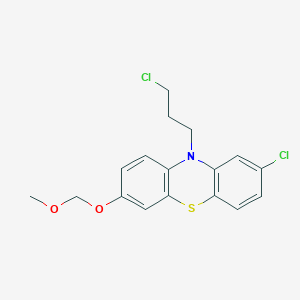
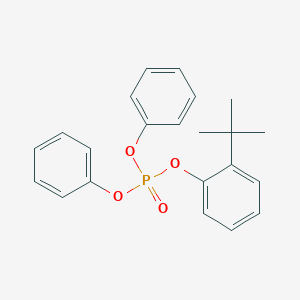
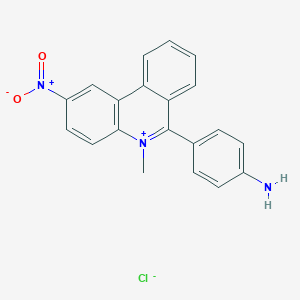
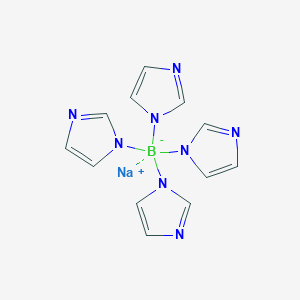
![1-Nitro-7,8,9,10-tetrahydrobenzo[a]pyren-7-ol](/img/structure/B49268.png)

